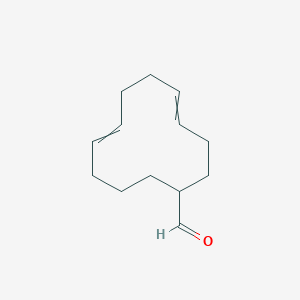
Cyclododeca-4,8-diene-1-carbaldehyde
Cat. No. B8575538
M. Wt: 192.30 g/mol
InChI Key: OAPGEXRXFPLLLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06551988B1
Procedure details


i-Pr2NH [80 g; 0.79 mol] was added to tetrahydrofuran (THF) (100 ml), cooled to −30° C., and n-BuLi [40 ml of 2.5 M, 0.1 mol] added dropwise by syringe, under N2. (Trimethylsilyl)diazomethane (TMSCHN2) [50 ml; 1.9 M in hexane; 0.095 mol] was added dropwise to this lithium diisopropylamide (LDA) solution at −70° C. After complete addition, a solution of 4,8-cyclododecadien-1-one [14.2 g; 0.08 mol] in anhydrous THF (50 ml) was added, and the reaction mixture allowed to stir for 1 hour at −70° C., then allowed to reach ambient temperature. It was, subsequently, refluxed for 3 hours. Most of the THF was removed in vacuo, Et2O (300 ml) was added, and the reaction mixture poured into ice-water. After extraction into Et2O, the solvent was removed, the residue redissolved in ethyl acetate (300 ml), and silica gel (100 g) added, together with H2O (1 ml). The mixture was stirred overnight under N2, the mixture concentrated in vacuo, then loaded onto a short silica column. Flash chromatography using a mixture of hexane (90%) and Et2O (10%) as eluent, gave 4,8-cyclododecadiene carboxaldehyde (QRM 2815) as a colourless oil (14.0 g).






Identifiers


|
REACTION_CXSMILES
|
N(C(C)C)C(C)C.[Li]CCCC.C[Si](C=[N+]=[N-])(C)C.C([N-]C(C)C)(C)C.[Li+].[C:28]1(=O)[CH2:39][CH2:38][CH2:37][CH:36]=[CH:35][CH2:34][CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1.[O:41]1CCC[CH2:42]1>>[CH:28]1([CH:42]=[O:41])[CH2:39][CH2:38][CH2:37][CH:36]=[CH:35][CH2:34][CH2:33][CH:32]=[CH:31][CH2:30][CH2:29]1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
N(C(C)C)C(C)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
14.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCC=CCCC=CCCC1)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 1 hour at −70° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After complete addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to reach ambient temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
subsequently, refluxed for 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Most of the THF was removed in vacuo, Et2O (300 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture poured into ice-water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction into Et2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
the residue redissolved in ethyl acetate (300 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
silica gel (100 g) added, together with H2O (1 ml)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred overnight under N2
|
|
Duration
|
8 (± 8) h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the mixture concentrated in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of hexane (90%) and Et2O (10%) as eluent
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCC=CCCC=CCCC1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

